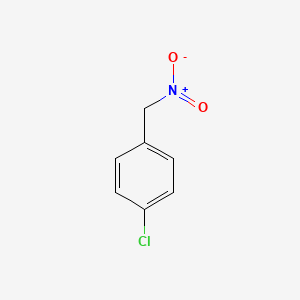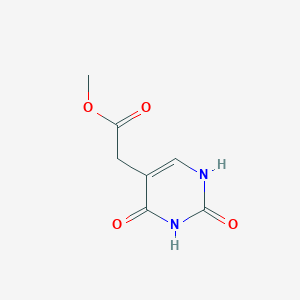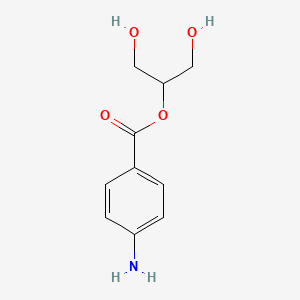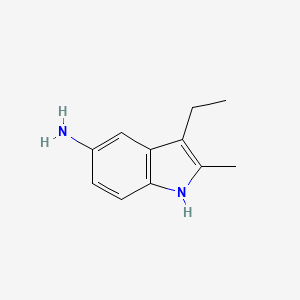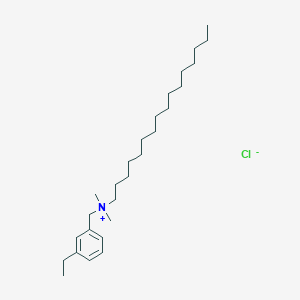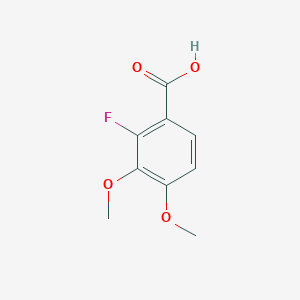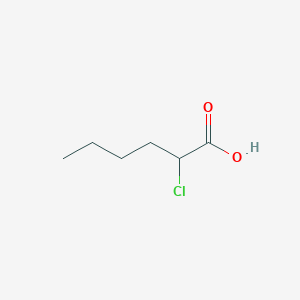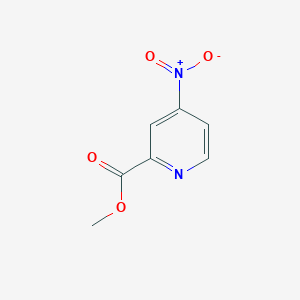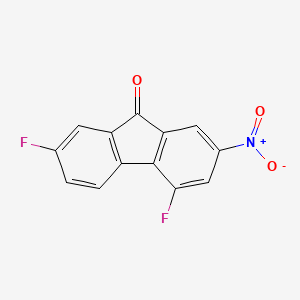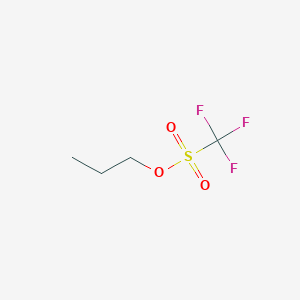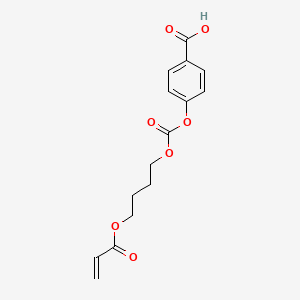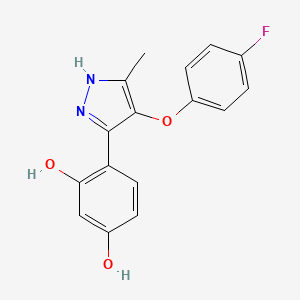
3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid
Vue d'ensemble
Description
3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid is an organic compound that features a bromophenyl group attached to a 1,2,4-oxadiazole ring, which is further connected to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate amidoxime with a carboxylic acid derivative under dehydrating conditions.
Coupling with propanoic acid: The final step involves coupling the bromophenyl-1,2,4-oxadiazole intermediate with propanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or a similar agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling reactions: The carboxylic acid group can participate in coupling reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Coupling reagents like DCC or N,N’-diisopropylcarbodiimide (DIC) are used for forming amides or esters.
Major Products Formed
Substitution products: Depending on the nucleophile used, various substituted phenyl derivatives can be obtained.
Oxidation products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction products: Reduction can yield alcohols or amines.
Coupling products: Esters, amides, and other derivatives can be formed through coupling reactions.
Applications De Recherche Scientifique
3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material science: It can be used in the development of new materials with specific properties, such as polymers or liquid crystals.
Biological research: The compound can be used in studies investigating its biological activity, including its potential as an antimicrobial or anticancer agent.
Mécanisme D'action
The mechanism of action of 3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The 1,2,4-oxadiazole ring is known to interact with biological macromolecules, potentially leading to inhibition or activation of specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Bromophenyl)propanoic acid: This compound lacks the 1,2,4-oxadiazole ring but shares the bromophenyl and propanoic acid moieties.
4-Bromobenzenepropanoic acid: Similar to 3-(4-Bromophenyl)propanoic acid but with a different substitution pattern on the phenyl ring.
1,2,4-Oxadiazole derivatives: Compounds containing the 1,2,4-oxadiazole ring but with different substituents.
Uniqueness
The uniqueness of 3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid lies in its combination of the bromophenyl group, the 1,2,4-oxadiazole ring, and the propanoic acid moiety. This unique structure imparts specific chemical and biological properties that can be exploited in various applications, making it a valuable compound in research and industry.
Propriétés
IUPAC Name |
3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c12-8-3-1-7(2-4-8)11-13-9(17-14-11)5-6-10(15)16/h1-4H,5-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFLFJKKZLTGOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCC(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80536014 | |
| Record name | 3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80536014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30149-94-1 | |
| Record name | 3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80536014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



